molecular formula C9H6N2O5 B1607339 Methyl 6-nitro-1,2-benzoxazole-3-carboxylate CAS No. 5453-86-1

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Cat. No.: B1607339
CAS No.: 5453-86-1
M. Wt: 222.15 g/mol
InChI Key: RDAMDINPNCIMJD-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have been extensively studied for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves using a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of nanocatalysts or metal catalysts to enhance reaction efficiency and yield . Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, titanium tetraisopropoxide for condensation, and various acids or bases for substitution reactions . Reaction conditions typically involve elevated temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while condensation reactions can produce more complex benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

M6NBC is primarily investigated for its potential medicinal properties due to the presence of the nitro group, which is often associated with various biological activities:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. M6NBC may be explored as a lead compound for developing new antibacterial agents .
  • Antifungal and Antiparasitic Properties : Nitroaromatic compounds are known for their antifungal and antiparasitic activities. Investigating M6NBC in this context could provide insights into its efficacy against specific fungal strains and parasites.
  • Drug Development : The compound's unique structure positions it as a potential candidate for drug development, particularly in creating derivatives that enhance therapeutic efficacy and reduce toxicity .

Material Science

The photochemical and thermal properties of M6NBC make it a candidate for applications in material science:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's ability to exhibit interesting photophysical properties could be harnessed in the development of OLED materials. Studies on its photophysical behavior are warranted to assess its viability in this area.
  • Heat-Resistant Polymers : Due to its thermal stability, M6NBC may be utilized in formulating heat-resistant polymers, which are essential in various industrial applications.

Synthetic Applications

M6NBC serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Researchers can use M6NBC as an intermediate for synthesizing more complex organic molecules with desirable properties. Its reactivity can facilitate various synthetic pathways leading to novel compounds .
  • Catalyst Development : Recent studies have explored the use of nanomaterials as catalysts in synthesizing benzoxazole derivatives, indicating that M6NBC could be involved in innovative catalytic processes within organic synthesis frameworks .

Case Studies and Research Findings

Several studies have documented the applications of M6NBC or structurally related compounds:

StudyApplication FocusFindings
Antibacterial ActivityIdentified significant activity against E. coli and Bacillus subtilis, suggesting potential for drug development.
Synthesis MethodologiesDeveloped new synthetic routes for benzoxazole derivatives using M6NBC as an intermediate; highlighted high yields and efficiency.
Material Science ApplicationsInvestigated photophysical properties relevant to OLEDs; indicated promising results for further exploration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives, including this compound, are known for their antimicrobial , antifungal , and anticancer properties. The presence of the nitro group in the structure is believed to enhance these activities by facilitating interactions with various biological targets .

Target Interactions : Benzoxazole derivatives have been shown to interact with multiple biological targets, leading to their varied pharmacological effects. The nitro group may play a critical role in these interactions by participating in redox reactions and forming reactive intermediates that can bind to cellular macromolecules.

Biochemical Pathways : These compounds can modulate several biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, certain benzoxazole derivatives have been identified as potent inhibitors of enzymes such as CpIMPDH, which is crucial for nucleotide synthesis in rapidly dividing cells .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has indicated that benzoxazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been documented in several studies. For example:

  • In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 levels .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AntimicrobialVarious bacterial strainsNot specifiedDisruption of cell membrane integrity
AntifungalFungal strainsNot specifiedInhibition of ergosterol synthesis
AnticancerMCF-7 (breast cancer)0.65 - 2.41Induction of apoptosis via caspase activation
U-937 (leukemia)0.12 - 2.78Modulation of p53 expression

Detailed Findings from Research

  • Anticancer Efficacy : A study reported that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against certain cancer cell lines .
  • Mechanistic Insights : The compound was found to activate apoptotic pathways by increasing caspase activity and altering cell cycle dynamics, particularly causing G1 phase arrest in MCF-7 cells .

Properties

IUPAC Name

methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMDINPNCIMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280841
Record name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-86-1
Record name 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5453-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 18904
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5453-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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